molecular formula C25H21BrN2O4 B5916786 ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate

ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate

Cat. No. B5916786
M. Wt: 493.3 g/mol
InChI Key: GZUBTFXCJHLXDN-CJLVFECKSA-N
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Description

Ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate, also known as BBPAB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, cell death. ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate has also been shown to induce apoptosis, a programmed cell death process that plays a critical role in maintaining tissue homeostasis.
Biochemical and Physiological Effects:
ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, low toxicity, and ease of synthesis. However, it also has some limitations, including its poor solubility in aqueous solutions and its tendency to form aggregates, which can affect its activity.

Future Directions

There are several future directions for ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate research, including the development of more efficient synthesis methods, the investigation of its potential as a photosensitizer in photodynamic therapy, and the exploration of its applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate and to optimize its properties for use in cancer therapy and other biomedical applications.
Conclusion:
In conclusion, ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate is a compound with significant potential for various applications in scientific research. Its potent anticancer activity, low toxicity, and ease of synthesis make it a promising candidate for cancer therapy and other biomedical applications. Further research is needed to fully understand its mechanism of action and to optimize its properties for use in various fields.

Synthesis Methods

Ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate is synthesized using a multi-step process that involves the condensation of 2-bromobenzoyl chloride with glycine ethyl ester, followed by the reaction of the resulting compound with 3-phenylacrylic acid. The final step involves the coupling of the resulting compound with 4-aminobenzoic acid ethyl ester. The synthesis method has been optimized to improve the yield and purity of ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate.

Scientific Research Applications

Ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate has also been investigated for its potential as a photosensitizer in photodynamic therapy, a promising treatment for cancer. Additionally, ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.

properties

IUPAC Name

ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O4/c1-2-32-25(31)18-12-14-19(15-13-18)27-24(30)22(16-17-8-4-3-5-9-17)28-23(29)20-10-6-7-11-21(20)26/h3-16H,2H2,1H3,(H,27,30)(H,28,29)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUBTFXCJHLXDN-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate

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